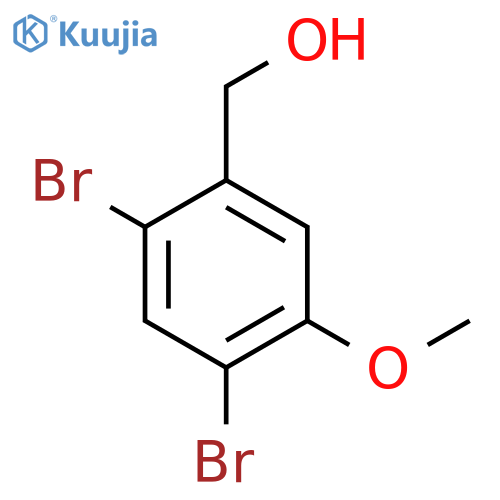

Cas no 2386293-45-2 ((2,4-Dibromo-5-methoxyphenyl)methanol)

(2,4-Dibromo-5-methoxyphenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (2,4-Dibromo-5-methoxyphenyl)methanol

-

- MDL: MFCD32707150

- インチ: 1S/C8H8Br2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3

- InChIKey: ZCOIBWOGBFIAKS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1CO)OC)Br

計算された属性

- せいみつぶんしりょう: 295.88706g/mol

- どういたいしつりょう: 293.88910g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 29.5

(2,4-Dibromo-5-methoxyphenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB567436-500 mg |

(2,4-Dibromo-5-methoxyphenyl)methanol; . |

2386293-45-2 | 500mg |

€756.00 | 2023-06-14 | ||

| abcr | AB567436-250 mg |

(2,4-Dibromo-5-methoxyphenyl)methanol; . |

2386293-45-2 | 250mg |

€445.90 | 2023-06-14 | ||

| Aaron | AR021Q47-250mg |

(2,4-Dibromo-5-methoxyphenyl)methanol |

2386293-45-2 | 95% | 250mg |

$643.00 | 2025-02-12 | |

| abcr | AB567436-1g |

(2,4-Dibromo-5-methoxyphenyl)methanol; . |

2386293-45-2 | 1g |

€868.50 | 2025-03-19 | ||

| Aaron | AR021Q47-500mg |

(2,4-Dibromo-5-methoxyphenyl)methanol |

2386293-45-2 | 95% | 500mg |

$730.00 | 2025-02-12 | |

| abcr | AB567436-250mg |

(2,4-Dibromo-5-methoxyphenyl)methanol; . |

2386293-45-2 | 250mg |

€461.20 | 2025-03-19 | ||

| abcr | AB567436-500mg |

(2,4-Dibromo-5-methoxyphenyl)methanol; . |

2386293-45-2 | 500mg |

€634.90 | 2025-03-19 |

(2,4-Dibromo-5-methoxyphenyl)methanol 関連文献

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

(2,4-Dibromo-5-methoxyphenyl)methanolに関する追加情報

Introduction to (2,4-Dibromo-5-methoxyphenyl)methanol (CAS No. 2386293-45-2)

(2,4-Dibromo-5-methoxyphenyl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 2386293-45-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of brominated aromatic alcohols, characterized by its unique structural and functional properties. The presence of both bromine and methoxy substituents on a phenyl ring endows it with distinct reactivity and potential applications in synthetic chemistry and drug development.

The molecular structure of (2,4-Dibromo-5-methoxyphenyl)methanol consists of a benzene ring substituted with two bromine atoms at the 2- and 4-positions, and a methoxy group at the 5-position. This arrangement creates a highly reactive system, making it a valuable intermediate in various chemical transformations. The compound's ability to participate in nucleophilic substitution reactions, cross-coupling reactions, and other organic transformations has made it a focus of interest in synthetic methodologies.

In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). (2,4-Dibromo-5-methoxyphenyl)methanol is no exception, as it serves as a versatile building block for constructing more complex molecules. Its incorporation into drug candidates can enhance binding affinity, metabolic stability, and overall pharmacological activity.

One of the most compelling aspects of (2,4-Dibromo-5-methoxyphenyl)methanol is its utility in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic applications. For instance, studies have explored its use in creating derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The bromine atoms provide handles for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing biaryl structures found in many drugs.

The methoxy group at the 5-position adds another layer of reactivity, enabling oxidation to form< strong> (2,4-Dibromo-5-methoxyphenyl)aldehyde or< strong> (2,4-Dibromo-5-methoxyphenyl)carboxylic acid, which are important intermediates in medicinal chemistry. These derivatives can be further modified to produce amides, esters, or other functional groups crucial for drug design.

Recent advancements in computational chemistry have also highlighted the significance of (2,4-Dibromo-5-methoxyphenyl)methanol as a scaffold for drug discovery. Molecular modeling studies have demonstrated its potential to interact with biological targets through hydrogen bonding and hydrophobic interactions. This has spurred interest in designing analogs with optimized pharmacokinetic profiles and improved target specificity.

The synthesis of< strong> (2,4-Dibromo-5-methoxyphenyl)methanol itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches involve bromination and methylation of pre-existing aromatic compounds, while more modern techniques employ transition metal catalysis for selective functionalization. These synthetic strategies not only highlight the compound's versatility but also contribute to the broader field of organic synthesis.

In conclusion,< strong>(2,4-Dibromo-5-methoxyphenyl)methanol (CAS No. 2386293-45-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an invaluable intermediate for constructing complex molecules with therapeutic relevance. As research continues to uncover new synthetic routes and applications, this compound is poised to play an even greater role in the development of novel drugs and materials.

2386293-45-2 ((2,4-Dibromo-5-methoxyphenyl)methanol) 関連製品

- 896330-53-3(2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide)

- 2172536-92-2((6-methoxypyridazin-3-yl)methyl chloroformate)

- 1285690-85-8(3-(2-hydroxycyclohexyl)carbamoylbenzoic acid)

- 2228312-12-5(3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid)

- 1261509-01-6(3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine)

- 1805984-33-1(Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate)

- 1710344-40-3(4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine)

- 1256833-56-3(5-chloro-3-cyanopicolinic acid)

- 2228512-13-6(1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol)

- 932708-14-0(Pexopiprant)